molecular formula C11H10N4O3 B5573013 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B5573013
M. Wt: 246.22 g/mol
InChI Key: WRAVWDZOMFHUFC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C11H10N4O3 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.07529019 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Chemical Properties

Research on similar compounds, such as those involving triazole herbicides and benzothiazole derivatives, has focused on understanding their crystal structures and chemical properties. For example, studies on the crystal structure of cafenstrole, a triazole herbicide, have provided insights into its chemical interactions, including hydrogen bonds and weak C—H⋯π interactions, which are crucial for designing compounds with specific physical and chemical properties (Kang, Kim, Park, & Kim, 2015).

Synthesis and Chemical Transformations

The synthesis and transformation of triazole compounds are of significant interest in organic chemistry. For instance, research on the Dimroth rearrangement of 4-amino-3-benzyl-1,2,3-triazole derivatives has explored their isomerization in basic solutions, which has implications for the synthesis of new chemical entities with potential applications in drug discovery and development (Albert, 1970).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of triazole derivatives have been extensively studied. For instance, compounds synthesized from benzothiazole and triazole showed promising results against various bacterial and fungal strains. Such research is crucial for the development of new antimicrobial agents to combat resistant pathogens (Yar & Ansari, 2009).

Drug-Likeness and Pharmacological Evaluation

The evaluation of drug-likeness properties through in silico approaches has been applied to triazole derivatives. Studies have focused on ADME (absorption, distribution, metabolism, and excretion) prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activities. Such research helps in the early stages of drug development by predicting the pharmacokinetic profile and potential therapeutic applications of new compounds (Pandya, Dave, Patel, & Desai, 2019).

Material Science Applications

Triazole derivatives also find applications in material science, such as the development of preservatives against wood-rotting fungi. Novel benzofuran-1,2,3-triazole hybrids have been synthesized and investigated as fungicidal preservatives, demonstrating the versatility of triazole compounds beyond pharmaceutical applications (Abedinifar et al., 2020).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c16-11(10-12-6-13-15-10)14-7-1-2-8-9(5-7)18-4-3-17-8/h1-2,5-6H,3-4H2,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAVWDZOMFHUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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